4-Chlorobutyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutyl nonanoate is an organic compound classified as an ester. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors and flavors. This compound is formed by the esterification of nonanoic acid and 4-chlorobutanol. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobutyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 4-chlorobutanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobutyl nonanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and 4-chlorobutanol.
Reduction: Nonanol and 4-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorobutyl nonanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chlorobutyl nonanoate involves its interaction with biological molecules. The ester can be hydrolyzed by esterases, releasing nonanoic acid and 4-chlorobutanol, which can then interact with various molecular targets. Nonanoic acid can affect cell membranes and signaling pathways, while 4-chlorobutanol can act as a local anesthetic and preservative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobutyl ethanoate: Similar ester with a shorter carbon chain.
4-Chlorobutyl acetate: Another ester with similar properties but different applications.
Uniqueness
4-Chlorobutyl nonanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter esters. This makes it suitable for specific applications in fragrances and industrial processes where longer chain esters are preferred .
Eigenschaften
CAS-Nummer |
35161-88-7 |
---|---|
Molekularformel |
C13H25ClO2 |
Molekulargewicht |
248.79 g/mol |
IUPAC-Name |
4-chlorobutyl nonanoate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-10-13(15)16-12-9-8-11-14/h2-12H2,1H3 |
InChI-Schlüssel |
RZFZERXIXGTWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.